1-Morpholin-4-ylmethyl-1H-benzoimidazole is a synthetic compound characterized by its unique structure, which combines a benzimidazole core with a morpholine substituent. This compound belongs to the class of organic compounds known as benzimidazoles, which are recognized for their diverse biological activities, particularly in medicinal chemistry. The presence of the morpholine group enhances its potential therapeutic efficacy.
This compound is classified under the kingdom of organic compounds, specifically as an organoheterocyclic compound. It falls under the subclass of benzimidazoles and is related to various chemical families including aralkylamines and heteroaromatic compounds. The DrugBank accession number for this compound is DB08067, indicating its recognition in pharmaceutical databases as a small molecule with experimental status .
The synthesis of 1-Morpholin-4-ylmethyl-1H-benzoimidazole typically involves several key steps:
This multi-step synthesis allows for the incorporation of various substituents on the benzimidazole ring, potentially enhancing biological activity .
The molecular formula for 1-Morpholin-4-ylmethyl-1H-benzoimidazole is , with a molecular weight of approximately 259.304 g/mol. The structure comprises:
The compound's structural geometry contributes to its chemical properties and biological interactions .
1-Morpholin-4-ylmethyl-1H-benzoimidazole can undergo various chemical reactions typical for both its benzimidazole and morpholine components:
These reactions are crucial for modifying the compound's efficacy against various biological targets .
The mechanism of action for 1-Morpholin-4-ylmethyl-1H-benzoimidazole primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. The benzimidazole moiety is known for its ability to bind to tubulin, disrupting microtubule formation, which is essential for cell division. This property makes it particularly effective against cancer cells.
The morpholine group enhances solubility and bioavailability, allowing better interaction with target sites. Studies indicate that derivatives of this compound exhibit antimicrobial and anthelmintic activities, suggesting multiple mechanisms depending on the specific biological target involved .
The key physical properties of 1-Morpholin-4-ylmethyl-1H-benzoimidazole include:
These properties suggest that the compound has moderate lipophilicity, which can influence its absorption and distribution in biological systems .
1-Morpholin-4-ylmethyl-1H-benzoimidazole has several notable applications in scientific research:
Research continues into optimizing its structure for enhanced efficacy against specific diseases, expanding its therapeutic potential .
1-Morpholin-4-ylmethyl-1H-benzoimidazole (CAS: 15497-46-8) is a hybrid heterocyclic compound featuring a benzimidazole core linked via a methylene bridge (–CH2–) to the nitrogen atom of a morpholine ring. Its molecular formula is C12H15N3O, with a molecular weight of 217.27 g/mol [1] [8]. The benzimidazole moiety provides aromatic character and planarity, while the morpholine ring introduces conformational flexibility and basicity. Key structural parameters include:
Table 1: Physicochemical Properties
Property | Value | Conditions/Method |
---|---|---|
Melting Point | 110.5–111.5 °C | Experimental |
Boiling Point | 371.0 ± 52.0 °C | Predicted |
Density | 1.25 ± 0.1 g/cm³ | Predicted |
pKa | 5.88 ± 0.10 | Predicted (aqueous) |
LogP | 1.02 (calculated) | Lipophilicity |
SMILES | C1COCCN1CN2C=NC3=CC=CC=C32 | Canonical representation |
The pKa value of 5.88 indicates moderate basicity, attributed to the morpholine nitrogen, which can protonate under physiological conditions [1]. Predicted boiling point and density values reflect the compound's stability and packing efficiency in solid states.
While experimental crystal structures of 1-morpholin-4-ylmethyl-1H-benzoimidazole remain unreported, crystallography of analogous hybrids reveals critical insights:
Computational studies (DFT/B3LYP-6-31G(d)) on related hybrids, such as 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, confirm distorted chair conformations in morpholine rings and planar benzimidazole systems [7]. These models predict a 1.45 Å C–N bond length at the methylene junction, supporting sp3 hybridization.
FT-IR Spectroscopy
Characteristic vibrational modes were identified as follows [6] [8]:
NMR Spectroscopy
1H-NMR (500 MHz, CDCl3/DMSO-d6) assignments [6]:
13C-NMR key shifts [6]:
High-Resolution Mass Spectrometry (HRMS)
The [M+H]+ ion at m/z 218.12878 matches C12H16N3O+ (calc. 218.12878), confirming molecular mass [8]. Fragment ions include:
The unsubstituted benzimidazole core exhibits prototropic tautomerism, where the proton migrates between N1 and N3 positions. However, N1-alkylation in 1-morpholin-4-ylmethyl-1H-benzoimidazole locks the proton at N3, eliminating classical tautomerism [8]. Key dynamics include:
Table 2: Energetics of Conformational Motions
Process | Energy Barrier (kJ/mol) | Method of Determination |
---|---|---|
Morpholine ring inversion | 33–42 | DFT (B3LYP/6-31G(d)) |
N–CH2 rotation | 20–22 | DFT (BLYP/6-31G(d)) |
Planar-to-perpendicular shift | < 5 | Molecular dynamics |
These dynamics modulate electronic interactions between rings: planar conformations enhance π-orbital overlap, while perpendicular arrangements reduce steric strain. The morpholine's basicity (pKa ~5.88) further influences conformation via protonation-dependent electrostatic effects [1].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: